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molecular formula C10H12O3 B118377 3-(Benzyloxy)propanoic acid CAS No. 27912-85-2

3-(Benzyloxy)propanoic acid

Cat. No. B118377
M. Wt: 180.2 g/mol
InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04576746

Procedure details

A mixture of benzyl alcohol (84 ml) and methyl acrylate (80.6 ml) is then added drop by drop to the stirred solution over a period of 20-30 minutes, and stirring is continued for additional 20 minutes. Once the reaction, which is monitored by gas chromatography, is completed, 4N KOH (500 ml) is added and the mixture is stirred at room temperature for 2 hours. Then, 8% HCl (420 ml) is added keeping the temperature at about 20°-25° C. and the mixture is extracted with methylene chloride (200 ml plus four 50-ml portions). The mother liquors are acidified with 37% HCl (102 ml) to reach a pH of about 2.5 and extracted again with toluene (200 ml plus three 100 ml portions) The toluene extracts are combined, dried over Na2SO4, and concentrated to dryness yielding an oily residue of 3-benzyloxypropionic acid (100 g) which is employed as such in the next step.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
80.6 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
420 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13]C)(=[O:12])[CH:10]=[CH2:11].[OH-].[K+]>Cl>[CH2:1]([O:8][CH2:11][CH2:10][C:9]([OH:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
84 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
80.6 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
420 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added drop by drop to the stirred solution over a period of 20-30 minutes
Duration
25 (± 5) min
CUSTOM
Type
CUSTOM
Details
Once the reaction, which
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at about 20°-25° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride (200 ml plus four 50-ml portions)
EXTRACTION
Type
EXTRACTION
Details
extracted again with toluene (200 ml plus three 100 ml portions) The toluene extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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